molecular formula C20H25BrO B8079652 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene

Cat. No.: B8079652
M. Wt: 361.3 g/mol
InChI Key: JUDMWXJZJZZISD-UHFFFAOYSA-N
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Description

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene is an organic compound with the molecular formula C20H25BrO and a molecular weight of 361.32 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a phenoxy group containing a heptan-4-yl chain.

Preparation Methods

The synthesis of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl bromide and 4-(heptan-4-yl)phenol as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 4-(heptan-4-yl)phenol is first dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. Subsequently, 4-bromobenzyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours until completion.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the phenoxy group can participate in hydrogen bonding and π-π interactions with biological targets, influencing its biological activity .

Comparison with Similar Compounds

1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-4-[(4-heptan-4-ylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO/c1-3-5-17(6-4-2)18-9-13-20(14-10-18)22-15-16-7-11-19(21)12-8-16/h7-14,17H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDMWXJZJZZISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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